2,3-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide
Overview
Description
2,3-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide, also known as DMNB, is a chemical compound that has been widely used in scientific research. DMNB is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. This compound has been used in various studies due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide is based on its ability to react with cysteine residues in proteins through a nucleophilic substitution reaction. This reaction results in the formation of a covalent bond between this compound and the cysteine residue, which can be detected through fluorescence microscopy or spectroscopy.
Biochemical and physiological effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound has been used in various in vitro and in vivo studies without causing any significant toxicity or adverse effects.
Advantages and Limitations for Lab Experiments
2,3-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide is a highly specific and sensitive fluorescent probe that can be used for a wide range of applications in scientific research. However, this compound has some limitations such as its potential to react with other nucleophilic amino acids in proteins, which can lead to false positive results. Additionally, this compound requires a high degree of expertise and technical skill to use effectively, which can limit its widespread use in some laboratories.
Future Directions
There are several future directions for the use of 2,3-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide in scientific research. One potential application is the development of new protein labeling and detection methods that utilize this compound in combination with other fluorescent probes. Additionally, this compound could be used in the development of new therapeutics that target cysteine residues in proteins, which are involved in many diseases such as cancer and Alzheimer's disease. Finally, this compound could be used in the development of new diagnostic tools for the early detection and monitoring of diseases.
Scientific Research Applications
2,3-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide has been widely used in scientific research as a fluorescent probe for protein labeling and detection. This compound has been shown to selectively bind to cysteine residues in proteins, allowing for the detection and quantification of these proteins in complex biological samples. This compound has also been used as a tool for studying protein-protein interactions and protein folding.
properties
IUPAC Name |
2,3-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-12-7-8(18(20)21)5-6-11(12)17-14(19)9-3-2-4-10(15)13(9)16/h2-7H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXXBZGFHGYBRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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